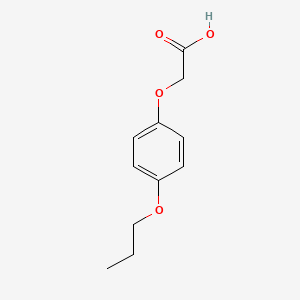

2-(4-propoxyphenoxy)acetic Acid

Description

2-(4-Propoxyphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the phenyl ring and an acetic acid (-CH₂COOH) side chain. Phenoxyacetic acids are widely explored in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

2-(4-propoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZBDXUBFHRCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406553 | |

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713509-19-4 | |

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenoxy)acetic Acid typically involves the reaction of 4-propoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenoxy)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-propoxybenzoic acid.

Reduction: Formation of 4-propoxyphenoxyethanol.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-(4-propoxyphenoxy)acetic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s phenoxy group allows it to fit into the active site of the enzyme, blocking its activity and exerting its effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance acidity of the acetic acid moiety (pKa reduction) and improve resistance to biodegradation .

- Steric effects : Bulkier substituents (e.g., propoxy) may hinder intermolecular interactions, affecting crystallinity or binding to biological targets .

Physicochemical Properties

- Acidity : Chlorinated and trifluoromethyl analogs show stronger acidity (e.g., pKa ~2.5–3.0) compared to alkoxy derivatives (pKa ~3.5–4.0) due to electron withdrawal .

- Degradation: Phenoxyacetic acids with halogen substituents (e.g., 2,4-dichlorophenoxyacetic acid) degrade <10% in environmental studies, whereas methoxy or hydroxy derivatives degrade >70% under similar conditions . Propoxy groups may confer intermediate persistence.

Biological Activity

2-(4-Propoxyphenoxy)acetic acid, also known as a phenoxyacetic acid derivative, is a compound that has garnered interest for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

The molecular formula of this compound is C_{12}H_{14}O_{4}, and its structure features a propoxy group attached to a phenoxyacetic acid backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{14}O_{4} |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 713509-19-4 |

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focused on phenoxyacetic acid derivatives demonstrated that certain compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Case Study: COX-2 Inhibition

In a comparative study, several phenoxyacetic acid derivatives were evaluated for their COX-2 inhibitory activity. The results showed that some derivatives had IC50 values in the range of 0.06 to 0.09 μM, indicating potent inhibition of COX-2 without significant effects on COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Pain Relief Mechanism

The analgesic effect of this compound may be attributed to its ability to modulate pain pathways by inhibiting specific enzymes involved in prostaglandin synthesis. This mechanism is similar to that of well-known NSAIDs, which reduce pain and inflammation by blocking COX enzymes.

Table 2: Comparative IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Mefenamic Acid | 5.3 | 1.98 |

| Celecoxib | >10 | 0.05 |

| This compound | Not reported | 0.06 - 0.09 |

The biological activity of this compound may also involve interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs play a vital role in regulating gene expression related to lipid metabolism and inflammation.

PPAR Activation Studies

Recent studies have shown that certain phenoxyacetic acid derivatives can act as agonists for PPARδ, which is implicated in anti-inflammatory responses and metabolic regulation . The activation of PPARδ can lead to downstream effects that enhance insulin sensitivity and reduce inflammation.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving related phenoxyacetic acids, parameters such as liver enzyme levels (AST and ALT), kidney function markers (creatinine and urea), and overall histopathological evaluations were conducted to ensure safety .

Summary of Toxicological Findings

Most derivatives exhibited favorable safety profiles with no significant adverse effects noted at therapeutic doses. However, further studies are needed to comprehensively evaluate the long-term safety of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.